N-methyl-2-piperidin-1-ylethanamine
Overview
Description
“N-methyl-2-piperidin-1-ylethanamine” is a chemical compound with the CAS Number: 41239-39-8 . It has a molecular weight of 142.24 and is also known as N-methylpyrrolidine. It has been studied for its biological properties and potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of “this compound” involves a reaction with 2-[2-(trifluoromethoxy)phenyl]acetic acid and dicyclohexyl-carbodiimide in dichloromethane .Molecular Structure Analysis
The linear formula of “this compound” is C8 H18 N2 . The Inchi Code is 1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 142.24 . The storage temperature is at room temperature .Scientific Research Applications
Neuropathic Pain Management
Research on the novel reversible fatty acid amide hydrolase (FAAH) inhibitor ST4070, which is structurally related to piperidine derivatives, shows promise for managing neuropathic pain. ST4070 was found to significantly increase nociceptive thresholds in rats and counteracted the decrease of nociceptive thresholds in models of neuropathic pain. It suggests the potential of piperidine derivatives as novel therapeutic agents for neuropathic pain management (Caprioli et al., 2012).
Bone Formation
The discovery of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), a compound that targets the Wnt beta-catenin cellular messaging system, showed a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats. This indicates the potential use of piperidine derivatives in treating bone disorders (Pelletier et al., 2009).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations demonstrated that piperidine derivatives could effectively inhibit the corrosion of iron, indicating their potential application in industrial processes to prevent metal degradation (Kaya et al., 2016).
Mental Health and Neurodegenerative Diseases
Studies have identified piperidine derivatives as potent and selective ligands for serotonin 5-HT1A receptors, demonstrating ERK1/2 phosphorylation-preferring activity with potent antidepressant-like effects. This suggests that piperidine derivatives could be promising candidates for antidepressant drug development (Sniecikowska et al., 2019).
Safety and Hazards
The safety information indicates that “N-methyl-2-piperidin-1-ylethanamine” is classified as a dangerous substance . The precautionary statements include P260-P264-P270-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 . The hazard statements include H302-H335-H314 . It is recommended to keep it in a dark place and in an inert atmosphere .
Properties
IUPAC Name |
N-methyl-2-piperidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAUHAHOMIRXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390130 | |
Record name | N-methyl-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41239-39-8 | |
Record name | N-methyl-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[2-(piperidin-1-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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